2-(3-Chlorophenyl)propanenitrile
Description
Significance within Contemporary Organic Synthesis
The primary significance of 2-(3-Chlorophenyl)propanenitrile in contemporary organic synthesis lies in its role as a versatile intermediate. The core of its utility is centered around the reactivity of the carbon atom positioned alpha to the nitrile group. The electron-withdrawing nature of the nitrile functionality imparts acidity to the alpha-proton, facilitating its removal by a suitable base to form a stabilized carbanion. google.comacs.org
This nucleophilic carbanion can then participate in a variety of carbon-carbon bond-forming reactions, most notably alkylation reactions with organohalides. google.com This allows for the introduction of diverse substituents at the alpha-position, thereby enabling the construction of a wide array of more complex molecules from a common precursor. The synthesis of substituted propanenitriles through the alkylation of the corresponding phenylacetonitriles is a well-established and powerful strategy in organic synthesis. google.com
Overview of Molecular Architecture and Intrinsic Reactivity Features
The molecular architecture of this compound is characterized by a central propane (B168953) backbone. A phenyl ring, substituted with a chlorine atom at the meta-position, and a nitrile group are attached to the same carbon atom (C2). The presence of these functional groups dictates the compound's intrinsic reactivity.
Key Reactivity Features:
Alpha-Proton Acidity: As previously mentioned, the proton on the carbon adjacent to the nitrile group is acidic. This allows for deprotonation to form a resonance-stabilized carbanion, a key reactive intermediate. google.comacs.org
Nitrile Group Transformations: The nitrile group itself is susceptible to a range of chemical transformations. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. Furthermore, the nitrile can be reduced to a primary amine, offering a pathway to a different class of compounds.
Aromatic Ring Substitution: The 3-chlorophenyl group can potentially undergo further electrophilic or nucleophilic aromatic substitution reactions, although the conditions required for such transformations would need to be carefully considered to avoid reactions at the more reactive nitrile or alpha-carbon sites.
Below is a table summarizing some of the key molecular properties of this compound.
| Property | Value |
| CAS Number | 14271-35-3 bldpharm.comchemicalbook.com |
| Molecular Formula | C₉H₈ClN bldpharm.com |
| Molecular Weight | 165.62 g/mol bldpharm.com |
| IUPAC Name | This compound sigmaaldrich.com |
Contextualization within Established Chemical Literature and Research Gaps
A review of the established chemical literature indicates that while the general class of substituted phenylacetonitriles is well-documented, specific research focusing solely on this compound is limited. Much of the available information is in the context of broader studies on the alkylation of phenylacetonitrile (B145931) derivatives. For instance, patents describe the general process for producing alkylated nitrile compositions where 3-chlorophenylacetonitrile is listed as a potential starting material. google.com
This highlights a significant research gap. There is a lack of published, in-depth studies detailing the optimized synthesis, comprehensive spectroscopic characterization (NMR, IR, Mass Spectrometry), and a full exploration of the reaction scope of this compound. While its potential as a synthetic intermediate is clear from foundational chemical principles and general literature, its specific applications in the synthesis of novel bioactive molecules or functional materials remain largely unexplored and undocumented in peer-reviewed journals. Future research could focus on elucidating these areas, thereby expanding the utility of this versatile chemical entity.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenyl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWHNNIYSLMQJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Transformations of 2 3 Chlorophenyl Propanenitrile
Reactivity of the Nitrile Functional Group (–CN)
The nitrile group is a versatile functional group characterized by a carbon-nitrogen triple bond. This feature makes it susceptible to a variety of transformations, including nucleophilic additions, reductions, and hydrolysis. The electron-withdrawing nature of the adjacent chlorophenyl ring can influence the reactivity of the nitrile group.
Nucleophilic Addition Reactions
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This initial addition leads to the formation of an intermediate imine anion, which can then be protonated or undergo further reaction. The electron-withdrawing effect of the 3-chlorophenyl substituent enhances the electrophilicity of the nitrile carbon, facilitating these additions.
A significant class of nucleophilic addition reactions involves Grignard reagents or organolithium compounds, which allows for the formation of ketones after hydrolysis of the intermediate imine. Another important reaction is the addition of the molecule's own carbanion, formed by deprotonation of the α-carbon, to another molecule or functional group. stackexchange.com The protons on the carbon alpha to the nitrile group are acidic (pKa ≈ 30) because the resulting negative charge is stabilized by delocalization onto the nitrogen atom. stackexchange.com This carbanion can then act as a potent nucleophile.
| Reaction Type | Reagent | Intermediate | Final Product |
| Grignard Reaction | R-MgX, then H₃O⁺ | Iminylmagnesium halide | Ketone |
| Organolithium Reaction | R-Li, then H₃O⁺ | Lithium iminate | Ketone |
| Base-induced self-condensation | Strong base (e.g., NaH) | Dimeric imine anion | Dimer or polymer |
Reduction Pathways and Products (e.g., conversion to amines)
The nitrile group can be fully reduced to a primary amine (–CH₂NH₂). This transformation is a fundamental process in organic synthesis, providing a route to valuable amine compounds. The reduction of 2-(3-chlorophenyl)propanenitrile yields 2-(3-chlorophenyl)propan-1-amine. nih.gov
Commonly employed methods for this reduction include the use of strong hydride reagents or catalytic hydrogenation. libretexts.org Lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) is a highly effective reagent for this conversion. nih.govlibretexts.org The reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon, followed by workup with water or dilute acid to produce the primary amine. libretexts.org
Alternatively, catalytic hydrogenation using molecular hydrogen (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel can achieve the same transformation. libretexts.org This method is often considered "greener" but may require elevated temperatures and pressures. libretexts.org
| Reducing Agent | Solvent | Conditions | Product | Reference |
| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 °C to room temperature | 2-(3-Chlorophenyl)propan-1-amine | nih.gov |
| Hydrogen (H₂) / Palladium (Pd) | Ethanol | Elevated temperature and pressure | 2-(3-Chlorophenyl)propan-1-amine | libretexts.org |
| Hydrogen (H₂) / Nickel (Ni) | Methanol / Ammonia (B1221849) | High pressure (e.g., 130 bar) | 2-(3-Chlorophenyl)propan-1-amine | libretexts.org |
| Ammonia Borane (NH₃BH₃) | - | Thermal decomposition | Primary Amine | organic-chemistry.org |
| Samarium(II) Iodide (SmI₂) | THF / H₂O | Room temperature | Primary Amine | organic-chemistry.org |
Hydrolysis and Related Derivatization
The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield carboxylic acids or amides as intermediates. The complete hydrolysis of this compound results in the formation of 2-(3-chlorophenyl)propanoic acid.
Partial hydrolysis, which stops at the amide stage, can often be achieved under controlled conditions. For instance, using potassium hydroxide (B78521) in tert-butyl alcohol is a known method for converting nitriles to amides with high yields. acs.org Enzymatic hydrolysis using nitrile hydratases offers a highly selective method for converting nitriles to amides, often with high enantioselectivity for chiral nitriles. academicjournals.org While specific studies on this compound are limited, research on analogous compounds like 2-(4-chlorophenyl)-propionitrile demonstrates that nitrile hydratase enzymes preferentially hydrate (B1144303) the S-isomers. academicjournals.org
| Reaction | Reagents | Product | Reference |
| Full Hydrolysis | H₃O⁺ or OH⁻, heat | 2-(3-Chlorophenyl)propanoic acid | |
| Partial Hydrolysis | KOH / t-BuOH | 2-(3-Chlorophenyl)propanamide | acs.org |
| Enzymatic Hydrolysis | Nitrile Hydratase | (S)-2-(3-Chlorophenyl)propanamide (likely) | academicjournals.org |
Transformations Involving the Chlorophenyl Moiety
The 3-chlorophenyl group also participates in characteristic aromatic reactions. The presence of the chlorine atom and the 2-propylnitrile substituent on the benzene (B151609) ring directs the regiochemical outcome of these transformations.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The directing effects of the existing substituents determine the position of the incoming group. The chlorine atom is an ortho-, para-director, while the alkyl group (2-propylnitrile) is also generally an ortho-, para-director. However, both are deactivating groups, making EAS reactions slower than on benzene itself.
The substitution pattern will be a result of the combined directing influences. The chlorine at position 3 directs incoming electrophiles to positions 2, 4, and 6. The alkylnitrile group at position 1 directs to positions 2, 4, and 6. Therefore, substitution is strongly favored at positions 2, 4, and 6, with steric hindrance likely disfavoring the 2-position. The most probable sites for electrophilic attack are positions 4 and 6.
| Reaction Type | Typical Reagents | Predicted Major Products |
| Nitration | HNO₃ / H₂SO₄ | 2-(3-Chloro-4-nitrophenyl)propanenitrile & 2-(3-Chloro-6-nitrophenyl)propanenitrile |
| Halogenation | Br₂ / FeBr₃ | 2-(3-Chloro-4-bromophenyl)propanenitrile & 2-(3-Chloro-6-bromophenyl)propanenitrile |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Acylation at positions 4 and 6 |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (NAS) of aryl halides is generally difficult and requires either harsh conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the 2-propylnitrile group is meta to the chlorine atom and thus does not provide significant resonance stabilization for the Meisenheimer complex intermediate required for a typical SₙAr mechanism. libretexts.org
However, under very strong basic conditions, such as treatment with sodium amide (NaNH₂), a different NAS pathway can occur via an elimination-addition mechanism involving a benzyne (B1209423) intermediate. stackexchange.comthieme-connect.de For the isomeric 3-(2-chlorophenyl)propanenitrile, treatment with sodium amide first causes deprotonation at the carbon alpha to the nitrile. stackexchange.com This is followed by elimination of HCl to form a benzyne, which then undergoes a rapid intramolecular nucleophilic attack by the nitrile's α-carbanion to form a cyclized product. stackexchange.com A similar intramolecular reaction could be envisioned for this compound, leading to a benzocyclobutene derivative.
| Mechanism | Reagents | Intermediate | Potential Product | Reference |
| Elimination-Addition | NaNH₂ | Benzyne | Benzocyclobutene derivative | stackexchange.comthieme-connect.de |
Cross-Coupling Reactions at the Aryl Halide Position
The chlorine substituent on the phenyl ring of this compound serves as a reactive handle for various palladium- and nickel-catalyzed cross-coupling reactions. These transformations are fundamental for constructing more complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds at the aryl position.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound. The electron-withdrawing nature of the chloro group on the phenyl ring can influence the reactivity of the nitrile group in such couplings. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not prevalent in the reviewed literature, the general applicability is well-established for aryl chlorides. researchgate.netgoogle.com The reaction typically employs a palladium catalyst and a base to facilitate the coupling of the aryl chloride with a boronic acid or ester. researchgate.net Zinc-catalyzed variations of the Suzuki-Miyaura reaction have also been developed, expanding the toolkit for C(sp²)-C(sp³) bond formation. aablocks.com
Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, creating arylalkynes. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org The process is crucial for synthesizing conjugated enynes and has been adapted for a wide range of substrates, including aryl chlorides. libretexts.org One-pot procedures involving Sonogashira coupling followed by cyclocondensation have been developed to synthesize heterocyclic structures like pyrazoles. researchgate.net For instance, a related compound, 3-(2-Chlorophenyl)-2-propynenitrile, has been synthesized, highlighting the utility of this type of coupling for chloro-substituted phenylnitriles. cdnsciencepub.com
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for forming C-N bonds by reacting an aryl halide with an amine. organic-chemistry.orgambeed.com It provides a general method for synthesizing primary arylamines from aryl chlorides, bromides, iodides, and sulfonates using ammonia or ammonium (B1175870) salts. organic-chemistry.org The development of specialized ligands has enabled the amination of a wide array of aryl halides, including electron-neutral and electron-deficient aryl chlorides, with various primary and secondary amines. organic-chemistry.orgscholaris.ca Nickel-catalyzed amination reactions have also emerged as a powerful alternative for the synthesis of α-aryl amines. scholaris.ca
Table 1: Overview of Cross-Coupling Reactions at the Aryl Halide Position
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl Halide + Organoboron Compound | Pd catalyst, Base | C-C |
| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Amine base | C-C |
| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd catalyst, Ligand, Base | C-N |
Stereochemical Aspects of Reactions
The stereochemistry associated with this compound and its derivatives is a critical aspect, particularly in the synthesis of biologically active molecules and in asymmetric catalysis.
Research into compounds structurally related to this compound has demonstrated the significant impact of stereochemistry on biological activity. For example, in the development of CaV1.3 calcium channel antagonists for Parkinson's disease, the stereochemistry of substituted compounds was found to be crucial for binding affinity, with binding sites often showing a preference for a specific stereoisomer. nih.gov
Enzymatic reactions also highlight the importance of stereochemistry. Nitrile hydratases have been employed for the stereoselective hydrolysis of related compounds like 2-(4-chlorophenyl)-propionitrile. academicjournals.org These enzymes can exhibit high enantioselectivity, preferentially converting one enantiomer of a racemic nitrile into the corresponding amide, allowing for the kinetic resolution of racemates. academicjournals.org For example, the nitrile hydratase from Agrobacterium tumefaciens d3 shows S-selectivity (E-value of 18) for 2-(4-chlorophenyl)-3-propionitrile. academicjournals.org
Furthermore, multicomponent reactions, such as the Ugi/Pictet–Spengler sequence, have been developed to produce complex, polyheterocyclic scaffolds with a high degree of stereocontrol, demonstrating advanced strategies for creating chiral molecules from achiral precursors. nih.govacs.org
Table 2: Examples of Stereoselective Reactions with Related Nitriles
| Reaction | Substrate | Catalyst/Reagent | Outcome | Reference |
|---|---|---|---|---|
| Enantioselective Hydrolysis | 2-(4-chlorophenyl)-3-propionitrile | Nitrile hydratase (A. tumefaciens d3) | S-selective hydrolysis (E=18) | academicjournals.org |
| Synthesis of Antagonists | Racemic norbornyl derivatives | N/A (Chiral separation/synthesis) | Enantiomers showed different potency for CaV1.3 LTCCs | nih.gov |
| Asymmetric Conjugate Addition | α,β-Unsaturated compounds | Copper-catalyst with chiral ligands | Formation of enolates for tandem reactions creating multiple stereocenters | rug.nl |
Comprehensive Mechanistic Investigations of Key Transformations
Understanding the reaction mechanisms for the key transformations of this compound is essential for optimizing reaction conditions and expanding their synthetic utility.
Mechanism of Buchwald-Hartwig Amination: The catalytic cycle for the Buchwald-Hartwig amination is generally accepted to involve several key steps. organic-chemistry.org It begins with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex to form a Pd(II) intermediate. This is followed by the coordination of the amine to the palladium center and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the desired arylamine product and regenerates the Pd(0) catalyst, allowing the cycle to continue. scholaris.ca The choice of ligand is crucial as it influences the rates of both oxidative addition and reductive elimination. organic-chemistry.orgscholaris.ca
Mechanism of Sonogashira Coupling: The Sonogashira reaction involves two interconnected catalytic cycles: one for palladium and one for copper. libretexts.orgorganic-chemistry.org The palladium cycle starts with the oxidative addition of the aryl halide to the Pd(0) catalyst. Meanwhile, the copper cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the arylalkyne product and regenerate the Pd(0) catalyst. organic-chemistry.org
Mechanism of Nickel-Catalyzed Cross-Coupling: Nickel-catalyzed reactions often proceed through different mechanistic pathways compared to palladium. For instance, in the nickel-catalyzed amination of α-aryl methyl ethers, preliminary mechanistic studies suggest that the oxidative addition step is facilitated by an anionic ligand and that the reductive elimination step can be reversible. scholaris.ca In nickel-catalyzed cross-coupling reactions to form α-aryl nitriles, a proposed cycle can involve a Ni(I)-aryl species that reduces an N-hydroxyphthalimide (NHPI) ester via single-electron transfer (SET) to generate a radical, which then participates in the coupling. scholaris.ca
Structural Diversification and Derivative Synthesis from 2 3 Chlorophenyl Propanenitrile
Elaboration of the Propanenitrile Backbone
The propanenitrile portion of the molecule offers several reactive sites for chemical elaboration, primarily centered around the nitrile group and the adjacent alpha-carbon.
The nitrile functional group is a versatile precursor for a variety of other functionalities. For instance, it can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid, 2-(3-chlorophenyl)propanoic acid, or an amide, 2-(3-chlorophenyl)propanamide, as an intermediate. The specific conditions of the hydrolysis can be tuned to favor one product over the other.
Reduction of the nitrile group provides access to primary amines. Potent reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed for this transformation, yielding 2-(3-chlorophenyl)propan-1-amine. libretexts.orglibretexts.org Catalytic hydrogenation, using catalysts like palladium on carbon, platinum, or nickel, also effectively reduces nitriles to primary amines, often under elevated temperature and pressure. libretexts.orgnih.gov
The carbon atom alpha to the nitrile group is acidic and can be deprotonated by a strong base to form a carbanion. This nucleophilic center can then participate in alkylation reactions , allowing for the introduction of various alkyl groups. wikipedia.orgmt.comresearchgate.net This provides a straightforward method for chain extension and the introduction of further structural complexity at this position.
Furthermore, the nitrile group can participate in cycloaddition reactions . For example, the [3+2] cycloaddition with azides is a well-established method for the synthesis of tetrazoles. libretexts.orgyoutube.comstudy.com This reaction, often catalyzed by metal salts, provides a direct route to 5-substituted tetrazoles, which are important heterocyclic motifs.
Modification and Functionalization of the Chlorophenyl Ring
The chlorophenyl ring is amenable to a range of transformations that can alter its electronic and steric properties. These include electrophilic and nucleophilic aromatic substitution reactions, as well as modern cross-coupling methodologies.
Electrophilic aromatic substitution (EAS) reactions allow for the introduction of various substituents onto the benzene (B151609) ring. The chloro and the 2-cyanoethyl groups are both deactivating and direct incoming electrophiles primarily to the ortho and para positions relative to their own positions. Common EAS reactions include nitration (using a mixture of nitric and sulfuric acid), halogenation (with a halogen and a Lewis acid catalyst), sulfonation (with fuming sulfuric acid), and Friedel-Crafts alkylation and acylation (using an alkyl or acyl halide with a Lewis acid catalyst). The regiochemical outcome of these reactions will be dictated by the combined directing effects of the existing substituents.
Nucleophilic aromatic substitution (SNA) can be employed to replace the chlorine atom with other nucleophiles. However, this reaction typically requires harsh conditions or the presence of strong electron-withdrawing groups ortho or para to the leaving group, which are not present in the starting molecule.
More versatile methods for modifying the chlorophenyl ring involve palladium-catalyzed cross-coupling reactions . The chlorine atom can serve as a handle for these powerful C-C and C-heteroatom bond-forming reactions. For example, the Suzuki-Miyaura coupling allows for the reaction of the aryl chloride with boronic acids or their esters to form biaryl compounds or to introduce alkyl, alkenyl, or alkynyl groups. libretexts.orgorganic-chemistry.orgyoutube.com The Buchwald-Hartwig amination provides a route to synthesize aryl amines by coupling the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgacsgcipr.orglibretexts.orgorganic-chemistry.org These reactions are known for their broad substrate scope and functional group tolerance.
Synthesis of Polyfunctionalized and Heterocyclic Analogues
The functional groups present in 2-(3-chlorophenyl)propanenitrile and its immediate derivatives serve as valuable synthons for the construction of more elaborate molecular architectures, including various heterocyclic systems.
The nitrile group is a key precursor for the synthesis of several important heterocycles. As mentioned earlier, [3+2] cycloaddition with azides is a direct and efficient method for the formation of tetrazoles . chalcogen.ronih.govorganic-chemistry.orgacs.orgresearchgate.net Similarly, reactions of nitriles can lead to the formation of triazoles . nih.govfrontiersin.orgfrontiersin.orgorganic-chemistry.orgnih.gov For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," can be adapted for the synthesis of 1,2,3-triazoles.
Furthermore, the nitrile functionality can be utilized in condensation reactions to build larger ring systems. For instance, nitriles are common starting materials in the synthesis of pyrimidines . researchgate.netyoutube.comnih.govnih.govrsc.org These reactions often involve the condensation of the nitrile with a binucleophilic species, leading to the formation of the pyrimidine (B1678525) ring. The diverse reactivity of the nitrile group makes this compound a valuable starting material for generating a library of heterocyclic compounds.
Structure-Reactivity and Structure-Property Relationships in Novel Derivatives (excluding biological activity)
The systematic diversification of the this compound scaffold allows for the investigation of how structural changes influence the chemical reactivity and physical properties of the resulting derivatives.
The introduction of different functional groups on the chlorophenyl ring significantly alters its electronic properties, which in turn affects the reactivity of the entire molecule. For instance, the presence of electron-donating groups (e.g., methoxy, amino) would activate the ring towards electrophilic substitution, while electron-withdrawing groups (e.g., nitro) would deactivate it. libretexts.org These electronic effects can also be transmitted to the propanenitrile backbone, influencing the acidity of the α-proton and the reactivity of the nitrile group.
Similarly, modifications to the propanenitrile backbone have a direct impact on the molecule's properties. The conversion of the nitrile to a carboxylic acid introduces a site for hydrogen bonding and alters the polarity and solubility of the compound. Reduction to a primary amine introduces a basic center, fundamentally changing the acid-base properties of the molecule.
The construction of heterocyclic analogues introduces new sets of physical and chemical properties. For example, the formation of a tetrazole or triazole ring introduces a planar, aromatic system with multiple nitrogen atoms, which can participate in hydrogen bonding and coordination with metal ions. The physicochemical properties of these derivatives, such as their melting point, boiling point, solubility, and spectroscopic characteristics (NMR, IR, Mass Spectrometry), are all directly related to their specific molecular structure. lookchem.comnih.gov By systematically synthesizing and characterizing a range of derivatives, it is possible to establish clear structure-property relationships, which are fundamental to the rational design of new molecules with tailored chemical characteristics.
Advanced Analytical and Spectroscopic Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(3-chlorophenyl)propanenitrile. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecule's structure.
¹H NMR Spectroscopy:
In a typical ¹H NMR spectrum of this compound, the aromatic protons on the chlorophenyl ring appear as a complex multiplet in the range of δ 7.25-7.39 ppm. rsc.org The proton at the chiral center (the methine proton) presents as a quartet at approximately δ 3.90 ppm, with a coupling constant (J) of 7.3 Hz, due to its coupling with the adjacent methyl protons. rsc.org These methyl protons, in turn, appear as a doublet at around δ 1.65 ppm, also with a J value of 7.3 Hz. rsc.org
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides further confirmation of the structure. The carbon of the nitrile group (C≡N) resonates at approximately δ 120.93 ppm. rsc.org The carbons of the 3-chlorophenyl ring exhibit distinct signals at δ 138.92, 135.01, 130.47, 128.36, 127.01, and 124.96 ppm. rsc.org The chiral methine carbon is observed around δ 30.93 ppm, while the methyl carbon appears at approximately δ 21.27 ppm. rsc.org
Interactive Data Table: NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) | Assignment |
| ¹H | 7.25-7.39 | Multiplet | - | Aromatic Protons |
| ¹H | 3.90 | Quartet | 7.3 | Methine Proton (CH) |
| ¹H | 1.65 | Doublet | 7.3 | Methyl Protons (CH₃) |
| ¹³C | 138.92, 135.01, 130.47, 128.36, 127.01, 124.96 | - | - | Aromatic Carbons |
| ¹³C | 120.93 | - | - | Nitrile Carbon (C≡N) |
| ¹³C | 30.93 | - | - | Methine Carbon (CH) |
| ¹³C | 21.27 | - | - | Methyl Carbon (CH₃) |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS analysis is critical for confirming its elemental composition.
Utilizing techniques like Electrospray Ionization (ESI), the calculated mass-to-charge ratio for the sodiated molecule ([M+Na]⁺) of this compound (C₉H₈ClN) is 188.0237. rsc.org Experimental HRMS data show a found value of 188.0235, which is in excellent agreement with the calculated value, thus confirming the molecular formula. rsc.org
Interactive Data Table: HRMS Data for this compound
| Ion | Calculated m/z | Found m/z | Technique |
| [C₉H₈ClN + Na]⁺ | 188.0237 | 188.0235 | ESI |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by analyzing its vibrational modes.
Infrared (IR) Spectroscopy:
The IR spectrum of a related compound, 3-(2-chlorophenyl)propanenitrile, shows a characteristic strong absorption band for the nitrile group (C≡N) stretch around 2246 cm⁻¹. amazonaws.com The spectrum also displays bands corresponding to the aromatic C-H stretching and C=C stretching vibrations of the phenyl ring, as well as C-H stretching vibrations of the aliphatic chain. amazonaws.com
Raman Spectroscopy:
Advanced Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)
Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique for the analysis and purification of non-volatile and thermally sensitive compounds. For related compounds like 3-[(2-chlorophenyl)amino]-propanenitrile, reverse-phase (RP) HPLC methods have been developed. sielc.com A typical mobile phase for such separations consists of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com
Gas Chromatography (GC):
GC is well-suited for the analysis of volatile compounds like this compound. The purity of the compound can be determined by analyzing the chromatogram for the presence of any impurity peaks. GC coupled with a mass spectrometer (GC-MS) can be used to identify these impurities. For instance, the synthesis of 3-(3-chlorophenyl)propanenitrile (B1625113) is monitored using GC-MS to confirm the completion of the reaction.
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound possesses a chiral center, it can exist as a pair of enantiomers. Chiral chromatography is the primary method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample.
For the analysis of a similar compound, 2-(3-chlorophenyl)-2-(tosylamino) propanenitrile, chiral HPLC using a Daicel Chiralcel OD-H column is employed. wiley-vch.de The mobile phase is a mixture of 2-propanol and n-hexane (10/90), and detection is performed at a wavelength of 210 nm. wiley-vch.de This method allows for the separation of the two enantiomers, with the minor enantiomer having a retention time of 16.1 minutes and the major enantiomer at 18.5 minutes. wiley-vch.de Similar chiral HPLC methods can be developed and optimized for the enantiomeric separation of this compound.
X-ray Crystallography for Solid-State Structure Determination (if applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained in a crystalline form, this technique can provide detailed information about its bond lengths, bond angles, and crystal packing.
A search of the Protein Data Bank (PDB) reveals a crystal structure (PDB ID: 6CKW) of a larger molecule, (R)-3-((7-(((S)-2-amino-2-(2-methoxyphenyl)ethyl)amino)-5-methyl- rsc.orgCurrent time information in Bangalore, IN.triazolo[1,5-a]pyrimidin-2-yl)amino)-3-(3-chlorophenyl)propanenitrile, which contains the 3-(3-chlorophenyl)propanenitrile moiety. rcsb.orgwwpdb.orgebi.ac.ukproteopedia.org The X-ray diffraction data for this complex was collected at a resolution of 2.06 Å. rcsb.orgebi.ac.uk While this provides structural information for the fragment within a larger assembly, a dedicated crystal structure of pure this compound would be necessary for a complete solid-state characterization of the isolated compound.
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry provide powerful tools for understanding the properties and reactivity of molecules like 2-(3-Chlorophenyl)propanenitrile at an atomic level. These methods allow for the investigation of molecular structure, electronic properties, and reaction dynamics that can be difficult or impossible to measure experimentally. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the following sections describe the established theoretical frameworks and methodologies that are applied to this and related molecules.
Applications in Chemical Sciences Excluding Prohibited Contexts
Utility as a Versatile Synthetic Intermediate and Building Block in Complex Molecule Synthesis
2-(3-Chlorophenyl)propanenitrile serves as a crucial building block in organic synthesis, enabling the construction of intricate molecular architectures. The presence of both a chloro-substituted aromatic ring and a reactive nitrile group allows for a wide range of chemical transformations.
The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and ketones. For instance, the reduction of the nitrile group can yield primary amines, which are fundamental components of many biologically active compounds. Hydrolysis of the nitrile, under acidic or basic conditions, leads to the formation of the corresponding carboxylic acid, a key functional group in numerous pharmaceuticals and other fine chemicals.
Furthermore, the aromatic chlorine atom can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, allowing for the introduction of diverse substituents onto the phenyl ring. This versatility makes this compound a valuable precursor for creating libraries of compounds for drug discovery and other applications.
The strategic placement of the chloro and nitrile groups on the propanenitrile backbone provides specific steric and electronic properties that can influence the outcome of chemical reactions, making it a tailored building block for targeted molecular synthesis.
Role in Materials Science Development
In the realm of materials science, propanenitrile derivatives are recognized for their potential in creating novel materials with specific optical, electrical, and thermal properties. ontosight.ai While direct applications of this compound in this field are not extensively documented in publicly available literature, its structural motifs are found in compounds with significant materials science applications.
For example, the presence of a nitrile group is a key feature in the synthesis of certain dyes and pigments. ontosight.ai The chromophoric properties of molecules can be tuned by the introduction of various functional groups, and the this compound scaffold offers a platform for such modifications. The diazenyl group (-N=N-), often found in azo dyes, can be synthesized through reactions involving nitrile precursors. ontosight.ai
Additionally, nitrile-containing compounds can serve as precursors for the synthesis of polymers. The transformation of the nitrile group can initiate or participate in polymerization reactions, leading to the formation of materials with tailored properties. While specific examples involving this compound are not prominent, the fundamental chemistry of the nitrile group suggests its potential utility in this area.
Relevance in Agrochemical Research and Development
The structural features of this compound are relevant to the field of agrochemical research. Many commercially successful herbicides and fungicides contain a substituted phenyl ring and a nitrile group. acs.org These functional groups can interact with specific biological targets in pests, leading to their desired mode of action.
For instance, the development of the fungicide myclobutanil, which contains a chlorophenyl and a nitrile group, originated from research on phenylacetonitriles. acs.org Similarly, the triazole fungicide fenbuconazole, used to control various fungal diseases in crops, possesses a 4-chlorophenyl group and a nitrile function within its structure. nih.gov This compound acts by inhibiting sterol biosynthesis in fungi. nih.gov
While direct studies on the agrochemical properties of this compound itself are not widely reported, its structural similarity to known agrochemicals suggests its potential as a lead compound or a synthetic intermediate in the discovery and development of new crop protection agents. The chloro-substituent and the nitrile group are known to influence the biological activity of molecules, making this compound a person of interest for synthetic chemists in the agrochemical industry.
Contribution to the Design and Development of Catalytic Systems
The nitrile functionality and the substituted phenyl ring of this compound and its derivatives make them relevant in the design and development of catalytic systems. Nitriles can act as ligands for transition metal catalysts, influencing their reactivity and selectivity.
Derivatives of propanenitrile have been used in the synthesis of ligands for various catalytic reactions. ut.ac.ir For example, amino-substituted propanenitriles can act as bidentate ligands, coordinating with metal centers to form active catalysts. The electronic properties of the phenyl ring, modified by the chloro-substituent, can fine-tune the catalytic activity.
Furthermore, chiral versions of similar compounds, such as (R)-2-(3-Chlorophenyl)propanenitrile, have been explored in the context of enantioselective catalysis. The stereochemistry of such molecules can direct the outcome of a reaction to favor the formation of a specific enantiomer, which is crucial in the synthesis of many pharmaceuticals.
The development of novel catalytic systems often relies on the synthesis of new ligands with specific electronic and steric properties. The versatility of this compound as a synthetic intermediate allows for the creation of a diverse range of potential ligands for various catalytic applications, including those used in polymerization and asymmetric synthesis. ut.ac.irsmolecule.com
Future Research Directions and Emerging Trends
Exploration of Undiscovered Reactivity and Novel Transformations
While 2-(3-Chlorophenyl)propanenitrile is a known compound, its full reactive potential remains largely untapped. Future research will likely delve into novel transformations that leverage its unique structural features—the chlorinated aromatic ring, the chiral center at the α-position, and the reactive nitrile group.
Key areas of exploration include:
Asymmetric Catalysis: The development of novel asymmetric copper-catalyzed and other transition-metal-catalyzed reactions presents a significant opportunity. rug.nl Research into enantioselective transformations, such as conjugate additions and allylic substitutions, could yield chiral derivatives of high value. rug.nl The dynamic kinetic resolution (DKR) of racemic mixtures is another promising avenue, offering an efficient route to enantiomerically pure alcohols and other derivatives. sigmaaldrich.com
Cross-Coupling Reactions: The electron-withdrawing nature of the chloro group on the phenyl ring influences the electrophilicity of the nitrile, potentially facilitating metal-catalyzed cross-coupling reactions. Further investigation into Suzuki-Miyaura, Heck, and Stille couplings could lead to a diverse array of substituted propanenitriles. diva-portal.org
Nitrile Group Manipulations: Beyond simple hydrolysis or reduction, future work could explore cycloaddition reactions and the use of the nitrile group as a linchpin for constructing complex heterocyclic systems. The intramolecular cyclization of related nitrile anions with benzynes has been shown to produce sterically congested benzocyclobutanes, a method that could be adapted for this compound. thieme-connect.de
C-H Activation: Direct functionalization of the aromatic ring or the aliphatic backbone through C-H activation represents a frontier in synthetic chemistry. Applying modern catalytic systems to this compound could provide more atom-economical routes to complex molecules.
A comparative analysis of reaction kinetics between this compound and its isomers, such as the 2-chloro and 4-chloro analogues, could provide deeper insights into the electronic and steric effects governing its reactivity.
Integration with Automated Synthesis and High-Throughput Experimentation
The exploration of the vast reaction space for this compound can be dramatically accelerated through the adoption of automated synthesis and high-throughput experimentation (HTE). These technologies enable the rapid screening of numerous reaction parameters, including catalysts, ligands, solvents, and temperatures. acs.org
Future integration is anticipated in the following areas:
Reaction Optimization: HTE platforms, capable of running hundreds or even thousands of experiments at the nanomole scale, can efficiently identify optimal conditions for known transformations or discover entirely new reactions. rug.nl This is particularly valuable for complex multicomponent reactions where traditional optimization is unfeasible. acs.org
Catalyst and Ligand Screening: The discovery of novel transformations is often predicated on finding the right catalyst-ligand combination. Automated systems can screen large libraries of catalysts and ligands to unlock new reactivity for this compound. diva-portal.org
Rapid Derivatization: Once a new reaction is discovered, automated platforms can be used to quickly synthesize a library of derivatives by varying the coupling partners. This approach has been successfully used in drug discovery and could be applied to generate novel materials precursors. researchgate.net
The data generated from HTE can be used to build predictive models, further accelerating the discovery process.
Development of Sustainable and Eco-Friendly Synthetic Routes
A major trend in modern chemistry is the development of sustainable and "green" synthetic methodologies. Future research on this compound will undoubtedly focus on creating more environmentally benign pathways for its synthesis and transformation.
Key strategies for enhancing sustainability include:
Green Solvents and Reagents: Replacing hazardous solvents and reagents is a primary goal. Research into the use of deep eutectic solvents (DES), such as those based on FeCl₃·6H₂O/glycerol, for reactions like the Ritter reaction could offer a reusable and non-toxic alternative. rsc.org Similarly, developing routes that avoid toxic cyanide sources, perhaps by utilizing less hazardous nitrile sources or alternative synthetic strategies, is crucial. beilstein-journals.org
Catalytic and Biocatalytic Methods: The use of reusable catalysts, particularly non-precious metal catalysts, reduces waste and cost. rsc.org Furthermore, biocatalysis, employing enzymes like nitrile hydratases or lipases, offers a highly selective and environmentally friendly approach for transformations such as enantioselective hydrolysis. researchgate.net
Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate reactions, often leading to cleaner products and reduced energy consumption. researchgate.net Applying this technology to the synthesis of this compound derivatives could provide a significant green advantage.
The table below outlines potential sustainable approaches for reactions involving propanenitrile derivatives.
| Reaction Type | Sustainable Approach | Key Advantages |
| Amidation (Ritter Reaction) | Use of reusable FeCl₃-based Deep Eutectic Solvent | Mild, aerobic conditions; avoids hazardous acids. rsc.org |
| Nitrile Synthesis | Base-mediated condensation from esters/lactones in 2-MeTHF | Environmentally friendly solvent; avoids toxic reagents. beilstein-journals.org |
| Asymmetric Hydrolysis | Enzymatic resolution using lipase (B570770) in co-solvents | High enantioselectivity; mild, aqueous conditions. researchgate.net |
| General Synthesis | Microwave-assisted organic synthesis (MAOS) | Rapid reaction times; reduced pollution and energy use. researchgate.net |
Advanced Computational-Experimental Integration for Reaction Discovery
The synergy between computational chemistry and experimental work provides a powerful tool for modern synthetic research. For this compound, this integrated approach can guide the exploration of its chemical properties and reactivity.
Predictive Modeling: Density Functional Theory (DFT) can be used to predict the outcomes of unknown reactions, elucidate complex reaction mechanisms, and understand the electronic structure of the molecule. nih.gov Calculating frontier molecular orbitals (HOMO-LUMO) can offer insights into chemical reactivity and dynamic stability. nih.govacs.org
Catalyst Design: Computational screening can identify promising catalyst candidates for specific transformations, saving significant experimental time and resources. By modeling the interaction between the substrate and various catalysts, researchers can prioritize the most likely successful candidates for synthesis and testing.
Spectroscopic Analysis: Computational methods are also effective in predicting spectroscopic data (e.g., NMR spectra), which can be crucial for confirming the structure of newly synthesized derivatives.
This "in silico" first approach allows for a more rational and efficient design of experiments, accelerating the pace of discovery in the laboratory.
Expansion into Emerging Non-Biological Technological Fields
While many aryl propanenitriles are investigated for their biological activity, the unique physicochemical properties of this compound make it a candidate for applications in materials science and other non-biological fields.
Potential future applications include:
Polymer Science: The nitrile group and the aromatic ring make this compound a potential monomer or building block for specialty polymers. Its incorporation could impart specific thermal, mechanical, or optical properties to the resulting materials.
Materials for Electronics: Aromatic nitriles are used in the synthesis of materials for electronic applications. bldpharm.com this compound could serve as a precursor for organic light-emitting diode (OLED) materials, organic monomer of covalent organic frameworks (COFs), or other functional electronic materials where its specific substitution pattern might tune the electronic properties. bldpharm.comamericanelements.com
Specialty Chemicals: The compound serves as a versatile intermediate for the synthesis of more complex molecules that may find use as pigments, liquid crystals, or other advanced materials. ontosight.ai The presence of the chloro-substituent provides a handle for further functionalization, adding to its versatility as a building block.
The exploration of these non-biological applications represents a significant growth area for the research and development of this compound and its derivatives.
Q & A
Q. How can reaction conditions be optimized for synthesizing 2-(3-Chlorophenyl)propanenitrile?
Methodological Answer: The synthesis involves alkylation of (3-chlorophenyl)acetonitrile using NaH as a base and methyl iodide (MeI) as the alkylating agent. Key optimization parameters include:
- Reagent stoichiometry: Excess NaH (1.5–2.0 equivalents) ensures complete deprotonation of the acetonitrile.
- Temperature control: Maintain 0–5°C during MeI addition to minimize side reactions (e.g., over-alkylation) .
- Workup steps: Quench with saturated NHCl, extract with ethyl acetate, and dry over MgSO to improve yield (>80%) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Q. How should researchers handle discrepancies in reported bioactivity data for related nitrile derivatives?
Methodological Answer:
- Cross-validate assays: Use orthogonal methods (e.g., enzyme inhibition vs. cell viability assays) to confirm activity.
- Control variables: Standardize solvent (DMSO concentration ≤0.1%), pH, and temperature across experiments.
- Reference structural analogs: Compare with compounds like 2-(3-Trifluoromethylphenyl)propanenitrile to isolate substituent effects .
Advanced Research Questions
Q. How does the chlorophenyl substituent influence the compound’s reactivity in organometallic coupling reactions?
Methodological Answer:
- Electronic effects: The electron-withdrawing Cl group activates the aromatic ring for nucleophilic substitution (SAr) but deactivates it for electrophilic reactions.
- Steric considerations: The meta-Cl position minimizes steric hindrance, enabling Suzuki-Miyaura coupling with aryl boronic acids (e.g., Pd(PPh), KCO, 80°C) .
- Case study: Substitution at the para position reduces coupling efficiency by 40% compared to meta .
Q. What computational strategies predict the binding affinity of this compound to neuronal targets?
Methodological Answer:
- Molecular docking: Use AutoDock Vina with Ca1.3 calcium channel models (PDB: 6JP5) to assess nitrile-group interactions.
- QSAR modeling: Correlate Cl-substituent Hammett constants (σ = 0.37) with inhibitory activity (R > 0.85 in rat dorsal root ganglion assays) .
- MD simulations: Simulate ligand-receptor stability over 100 ns to evaluate binding entropy changes .
Q. How can researchers address the lack of ecological toxicity data for this compound?
Methodological Answer:
- Acute toxicity testing: Follow OECD Guideline 203 (fish LC) and Guideline 207 (Daphnia magna EC).
- Degradation studies: Use HPLC-UV to monitor hydrolysis half-life (t) under pH 5–9; expect stability >30 days due to the nitrile group .
- Bioaccumulation potential: Estimate log P (calculated ~2.1) to predict moderate bioaccumulation (BCF > 500 in fat tissues) .
Data Contradiction Analysis
Q. Why do studies report conflicting yields for NaH/MeI-mediated alkylation of aryl acetonitriles?
Resolution Strategy:
Q. How to reconcile divergent bioactivity results between in vitro and in vivo models?
Resolution Strategy:
- Metabolic stability: Test hepatic microsome stability (e.g., human S9 fraction). Nitriles are prone to CYP450-mediated oxidation (t < 1 hr in rats) .
- Plasma protein binding: Use equilibrium dialysis to measure unbound fraction; >95% binding reduces in vivo efficacy .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
